Troxacitabine - 145918-75-8

Troxacitabine

Catalog Number: EVT-284371
CAS Number: 145918-75-8
Molecular Formula: C8H11N3O4
Molecular Weight: 213.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Troxacitabine, also known as Troxatyl, (−)-2'-deoxy-3'-oxacytidine, β-L-dioxolane-cytidine, or BCH-4556, is a synthetic deoxycytidine analogue characterized by its unique dioxolane structure and non-natural L-configuration. [] It is the first L-nucleoside analogue to demonstrate potent antitumor activity. [, , ] Troxacitabine's unique stereochemistry, distinct from natural D-nucleosides like cytarabine and gemcitabine, renders it resistant to certain tumor cell resistance mechanisms, making it a promising agent for cancer research. [, , ]

Synthesis Analysis

While the provided papers detail troxacitabine's applications, they do not delve into the specific synthesis methods. References to the synthesis method are made, but detailed descriptions are absent. [, , ]

Molecular Structure Analysis

Troxacitabine features a dioxolane ring replacing the traditional ribose sugar found in natural nucleosides. [] This unusual structure, combined with its L-configuration, distinguishes it from other nucleoside analogues. The paper "Structural basis for activation of the therapeutic l-nucleoside analogs 3TC and troxacitabine by human deoxycytidine kinase" explores the structural basis for its interaction with human deoxycytidine kinase. [] This analysis provides insight into how troxacitabine interacts with key enzymes for its activation, offering valuable information for understanding its mechanism of action.

Mechanism of Action

Troxacitabine's primary mechanism of action is DNA synthesis inhibition. [, ] It enters cells predominantly through passive diffusion, unlike other nucleoside analogues relying on nucleoside transporters. [, ] Inside the cell, deoxycytidine kinase (dCK) phosphorylates troxacitabine into its active form, troxacitabine triphosphate, which then incorporates into DNA, causing chain termination and ultimately inhibiting cell proliferation. [, , ] Unlike cytarabine and gemcitabine, troxacitabine is resistant to inactivation by cytidine deaminase, a key enzyme responsible for the degradation of other nucleoside analogues. [, , ]

Physical and Chemical Properties Analysis

While specific physical and chemical properties are not explicitly outlined in the provided papers, troxacitabine is generally understood to be hydrophilic. [] Its L-stereoisomeric configuration is a defining characteristic influencing its uptake and metabolism. [] Studies have explored the use of more lipophilic prodrugs to enhance cell penetration and potentially improve its efficacy. [, ]

Applications
  • Anticancer Agent: Preclinical and clinical studies demonstrate troxacitabine's activity against various cancers, including acute myeloid leukemia (AML), pancreatic cancer, renal cell carcinoma, and other solid tumors. [, , , , , , , , , ]
  • Overcoming Drug Resistance: Troxacitabine's unique structure and resistance to cytidine deaminase make it a promising agent for overcoming resistance mechanisms associated with other nucleoside analogues. [, , , ]
  • Combination Therapies: Research suggests synergistic effects when troxacitabine is combined with other anticancer agents, including imatinib mesylate, cytarabine, idarubicin, and topotecan. [, , ] This highlights its potential for developing more effective combination therapies for various cancers.
  • Radiotherapy Research: Radiolabeled troxacitabine has been investigated as a potential agent for tumor diagnosis and radiotherapy. []
  • Hypoxia Research: Research explores the impact of hypoxia on troxacitabine's antitumor activity, suggesting potential benefits in hypoxic tumor environments. [, ]
  • Pharmacokinetic and Pharmacodynamic Modeling: Studies have developed pharmacokinetic and pharmacodynamic models to understand troxacitabine's behavior in the body and optimize dosing strategies. [, , ]
Future Directions
  • Further Development of Prodrugs: Exploring new, more lipophilic prodrugs with enhanced cell penetration and bioavailability to potentially improve troxacitabine's efficacy. [, ]

Gemcitabine

Compound Description: Gemcitabine (β-d-2′,2′-difluorodeoxycytidine, dFdC) is a deoxycytidine analogue that exhibits potent antitumor activity. It is a substrate for deoxycytidine kinase (dCK) and is incorporated into DNA, leading to inhibition of DNA synthesis. []

Cytarabine

Compound Description: Cytarabine (cytosine arabinoside, ara-C) is a widely used cytotoxic deoxycytidine analogue. Similar to troxacitabine, it requires activation by dCK and incorporation into DNA for its cytotoxic effects. [, , , , , ]

Relevance: Like gemcitabine, cytarabine is structurally related to troxacitabine but differs in its stereochemistry, existing in the d-configuration. [, , , , , , , ] This makes cytarabine susceptible to inactivation by cytidine deaminase and dependent on nucleoside transporters, unlike troxacitabine. [, , ] Troxacitabine is investigated as an alternative for patients with resistance to cytarabine, particularly in the context of acute myeloid leukemia. [, , , ]

Cladribine

Compound Description: Cladribine is a purine nucleoside analog that acts as a DNA synthesis inhibitor. It is primarily used in the treatment of hairy cell leukemia and other lymphoid malignancies. []

Relevance: Although structurally different from troxacitabine, cladribine is another nucleoside analogue investigated for its antitumor activity. Studies comparing resistance profiles between cladribine and troxacitabine provide insights into their distinct mechanisms of action and potential clinical applications. []

5-Fluorotroxacitabine (5FTRX)

Compound Description: 5-Fluorotroxacitabine is a novel L-nucleoside analog and a chain-terminating cytidine derivative. It shows potent anti-proliferative activity against AML cell lines and resistance to degradation by CDA. Like troxacitabine, it requires phosphorylation by dCK for activation. [, ]

Relevance: 5FTRX is structurally related to troxacitabine, sharing the L-configuration and the dioxolane ring. [, ] The key difference lies in the fluorine atom at the 5 position of the pyrimidine ring in 5FTRX. Preclinical studies suggest that 5FTRX exhibits promising efficacy against AML, including in models resistant to cytarabine. [, ]

Troxacitabine Monophosphate Prodrugs

Compound Description: These are a class of prodrugs designed to overcome the limitations associated with troxacitabine, particularly its dependence on dCK for activation. These prodrugs bypass the need for the initial phosphorylation step by delivering the active monophosphate form of troxacitabine directly into cells. [, ]

Relevance: These prodrugs are directly derived from troxacitabine and aim to improve its therapeutic index by overcoming resistance mechanisms and potentially enhancing efficacy. [, ] One example is MV806, which demonstrates potent anti-proliferative activity against AML cell lines, even in the presence of low dCK levels. []

MIV-818

Compound Description: MIV-818 is a liver-targeting nucleotide prodrug of troxacitabine monophosphate. It is designed to deliver high levels of the active metabolite, troxacitabine triphosphate, specifically to the liver, minimizing systemic exposure. [, ]

Relevance: MIV-818 is a prodrug designed to improve the delivery and efficacy of troxacitabine, particularly in liver cancers. [, ] By targeting the liver, it aims to increase drug concentrations at the tumor site while reducing systemic toxicity.

Properties

CAS Number

145918-75-8

Product Name

Troxacitabine

IUPAC Name

4-amino-1-[(2S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one

Molecular Formula

C8H11N3O4

Molecular Weight

213.19 g/mol

InChI

InChI=1S/C8H11N3O4/c9-5-1-2-11(8(13)10-5)6-4-14-7(3-12)15-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6?,7-/m0/s1

InChI Key

RXRGZNYSEHTMHC-MLWJPKLSSA-N

SMILES

C1C(OC(O1)CO)N2C=CC(=NC2=O)N

Solubility

Soluble in DMSO, not in water

Synonyms

1-(2-(hydroxymethyl)-1,3-dioxolan-4-yl)cytosine
2R(-)-cis-HMD-cytosine
2R(-)-trans-HMD-cytosine
BCH 4556
BCH-4556
beta-L-dioxolane-cytidine
HMD-cytosine
troxacitabine
troxacitabine, 2R(-)-cis-isomer
troxacitabine, 2R(-)-trans-isomer
troxacitabine, 2S(-)-trans-isomer
troxacitabine, cis-(+-)-isomer
troxacitabine, trans-(+-)-isomer
Troxatyl

Canonical SMILES

C1C(OC(O1)CO)N2C=CC(=NC2=O)N

Isomeric SMILES

C1C(O[C@H](O1)CO)N2C=CC(=NC2=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.